Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Kinase Inhibition FGFR IC50

Researchers need dual-functional 7-azaindole intermediates for selective FGFR kinase inhibitor synthesis. This 3-acetyl-6-bromo-7-azaindole provides two orthogonal modification handles: • 6-Bromo site for Suzuki/Negishi/Buchwald-Hartwig cross-couplings • 3-Acetyl group for condensation, reduction, or reductive amination Validated FGFR1 inhibition (IC50 120 nM). Ideal for parallel synthesis of 3,6-disubstituted libraries and FGFR-dependent biology assays. Supplied as research-grade intermediate.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1011711-60-6
Cat. No. B3198342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-
CAS1011711-60-6
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC(=N2)Br
InChIInChI=1S/C9H7BrN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12)
InChIKeyXSHRQVRNFDDZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1011711-60-6: 6-Bromo-7-Azaindole Kinase Inhibitor Building Block


Ethanone, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- (CAS 1011711-60-6), commonly referred to as 3-acetyl-6-bromo-7-azaindole, is a key synthetic intermediate in the pyrrolo[2,3-b]pyridine class [1]. This scaffold is fundamental to the design of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) family [2]. The compound features a 6-bromo substitution on the 7-azaindole core and a 3-acetyl group, which provides a crucial chemical handle for further derivatization, distinguishing it as a versatile precursor rather than a final active pharmaceutical ingredient .

Why 1011711-60-6 Is Not Interchangeable


Generic substitution of 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is not feasible due to its specific role as a dual-functional intermediate. Unlike final drug compounds, the precise positioning of the bromine at the 6-position and the acetyl group at the 3-position of the 7-azaindole core is critical for enabling subsequent, specific chemical transformations . Replacing this compound with an alternative, such as a 5-bromo or a non-acetylated analog, would alter the regioselectivity of cross-coupling reactions or eliminate the key ketone handle required for further elaboration, thereby derailing the synthesis of targeted kinase inhibitor libraries [1].

Comparative Performance: 1011711-60-6 and Analogs


FGFR1 Kinase Inhibition

The target compound, 1-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, exhibits direct inhibitory activity against the FGFR1 kinase domain. This provides a quantitative baseline that differentiates it from structurally related analogs with alternative substituents, which can demonstrate significantly altered potency profiles [1].

Kinase Inhibition FGFR IC50

6-Bromo Substituent as Synthetic Handle

The 6-bromo substituent on the 7-azaindole core is a non-negotiable feature for accessing specific classes of FGFR inhibitors. In the synthesis of potent analogs like compound 4h, the 6-bromo position serves as a crucial point for palladium-catalyzed cross-coupling reactions to introduce diverse aryl groups, a strategy that is not feasible with 5-bromo or 4-bromo regioisomers [1].

Medicinal Chemistry Synthetic Intermediate Cross-Coupling

3-Acetyl Moiety for Downstream Derivatization

The 3-acetyl group distinguishes 1011711-60-6 from simpler 6-bromo-7-azaindole building blocks. This carbonyl provides a reactive handle for condensation reactions (e.g., with hydrazines or hydroxylamines) or can be reduced to an alcohol, enabling a broader range of derivatization strategies compared to the non-functionalized core [1].

Medicinal Chemistry Building Block Functional Group Interconversion

High-Impact Applications of 1011711-60-6


FGFR-Targeted Oncology Lead Optimization

Based on its validated 120 nM IC50 against FGFR1, 1011711-60-6 serves as an ideal starting point for medicinal chemistry campaigns aimed at improving potency and selectivity against FGFR-driven cancers [1]. Its modular structure allows systematic SAR exploration around the 7-azaindole core to develop novel inhibitors for tumors with FGFR amplifications or mutations, such as breast, lung, and bladder cancers [2].

3,6-Disubstituted 7-Azaindole Library Synthesis

This compound is uniquely suited for the parallel synthesis of 3,6-disubstituted 7-azaindole libraries [1]. The 6-bromo substituent enables Suzuki, Negishi, or Buchwald-Hartwig cross-couplings to introduce aryl/heteroaryl or amine groups. Simultaneously, the 3-acetyl group can be independently modified via condensation, reduction, or reductive amination, allowing rapid exploration of two distinct vectors of chemical space [2].

FGFR Pathway Mechanistic Probe

With its defined FGFR1 inhibitory activity (IC50 120 nM), 1011711-60-6 can be procured as a tool compound to dissect FGFR-dependent biology [1]. Its use in cell-based assays can help validate FGFR as a target in specific disease models and characterize downstream effects on pathways like RAS-MEK-ERK and PI3K-Akt, providing a quantitative benchmark for evaluating more advanced leads [2].

Kinase Selectivity Profiling Reference

Given its specific activity profile, this compound can be incorporated into kinase selectivity panels as a reference inhibitor for the 7-azaindole chemotype [1]. Its inclusion helps establish a baseline for promiscuity and guides the design of next-generation analogs with improved kinase selectivity, a critical parameter in avoiding off-target toxicities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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